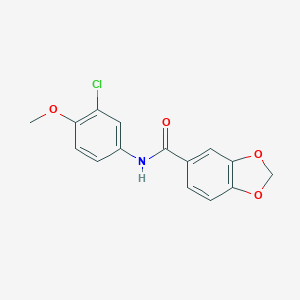

![molecular formula C18H19NO3 B244668 Ethyl 4-[(2,4-dimethylbenzoyl)amino]benzoate](/img/structure/B244668.png)

Ethyl 4-[(2,4-dimethylbenzoyl)amino]benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-[(2,4-dimethylbenzoyl)amino]benzoate, also known as EDB, is a synthetic compound that has been widely used in scientific research. It belongs to the class of benzoylphenylurea insecticides and is commonly used as a pesticide in agriculture. However, its use as a research tool has gained significant attention due to its unique properties and potential applications in various fields of study.

Wirkmechanismus

Ethyl 4-[(2,4-dimethylbenzoyl)amino]benzoate acts by inhibiting the activity of chitin synthase, which is an enzyme that is responsible for the synthesis of chitin, a major component of the insect exoskeleton. By inhibiting chitin synthesis, Ethyl 4-[(2,4-dimethylbenzoyl)amino]benzoate disrupts the growth and development of insects, leading to their death.

Biochemical and Physiological Effects:

Ethyl 4-[(2,4-dimethylbenzoyl)amino]benzoate has been shown to have a significant impact on the biochemical and physiological processes of insects. It has been reported to affect the levels of ecdysteroids, which are hormones that regulate insect growth and development. Ethyl 4-[(2,4-dimethylbenzoyl)amino]benzoate has also been shown to affect the levels of juvenile hormone, which is essential for insect metamorphosis.

Vorteile Und Einschränkungen Für Laborexperimente

The use of Ethyl 4-[(2,4-dimethylbenzoyl)amino]benzoate in scientific research offers several advantages. It is a highly effective insecticide that can be used at low concentrations, making it a cost-effective option for researchers. Ethyl 4-[(2,4-dimethylbenzoyl)amino]benzoate is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, Ethyl 4-[(2,4-dimethylbenzoyl)amino]benzoate has some limitations, including its potential toxicity to non-target organisms and its limited solubility in water.

Zukünftige Richtungen

There are several areas of research where the use of Ethyl 4-[(2,4-dimethylbenzoyl)amino]benzoate could be expanded. One potential application is in the development of new insecticides that are more effective and less toxic to non-target organisms. Ethyl 4-[(2,4-dimethylbenzoyl)amino]benzoate could also be used in the study of other physiological processes in insects, such as the regulation of metabolism and reproduction. Additionally, the use of Ethyl 4-[(2,4-dimethylbenzoyl)amino]benzoate in combination with other insecticides could lead to the development of more effective pest control strategies.

Conclusion:

In conclusion, Ethyl 4-[(2,4-dimethylbenzoyl)amino]benzoate is a synthetic compound that has been widely used in scientific research. Its unique properties and potential applications in various fields of study make it a valuable tool for researchers. The use of Ethyl 4-[(2,4-dimethylbenzoyl)amino]benzoate in scientific research offers several advantages, including its effectiveness and ease of synthesis. However, its potential toxicity to non-target organisms and limited solubility in water are limitations that must be considered. Further research is needed to explore the potential applications of Ethyl 4-[(2,4-dimethylbenzoyl)amino]benzoate in various fields of study and to develop new insecticides that are more effective and less toxic.

Synthesemethoden

The synthesis of Ethyl 4-[(2,4-dimethylbenzoyl)amino]benzoate involves the reaction of 2,4-dimethylbenzoyl chloride with 4-aminobenzoic acid ethyl ester in the presence of a base such as sodium hydroxide. The resulting compound is purified through recrystallization to obtain pure Ethyl 4-[(2,4-dimethylbenzoyl)amino]benzoate.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-[(2,4-dimethylbenzoyl)amino]benzoate has been extensively used in scientific research as a tool to study insect growth and development. It acts as an insect growth regulator by inhibiting chitin synthesis, which is essential for insect growth and development. Ethyl 4-[(2,4-dimethylbenzoyl)amino]benzoate has been shown to be effective against a wide range of insect pests, including mosquitoes, fruit flies, and cockroaches.

Eigenschaften

Molekularformel |

C18H19NO3 |

|---|---|

Molekulargewicht |

297.3 g/mol |

IUPAC-Name |

ethyl 4-[(2,4-dimethylbenzoyl)amino]benzoate |

InChI |

InChI=1S/C18H19NO3/c1-4-22-18(21)14-6-8-15(9-7-14)19-17(20)16-10-5-12(2)11-13(16)3/h5-11H,4H2,1-3H3,(H,19,20) |

InChI-Schlüssel |

DLEPXNCVQFXWKT-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)C)C |

Kanonische SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244585.png)

![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244586.png)

![N-{4-[(3-chlorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244591.png)

![N-[4-(diethylamino)-2-methylphenyl]-5-nitro-2-furamide](/img/structure/B244592.png)

![N-[4-(4-methylpiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244595.png)

![N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244596.png)

![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244601.png)

![N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244602.png)

![2-methyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B244604.png)

![N-(3-{[(2-bromo-4,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B244605.png)

![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide](/img/structure/B244608.png)